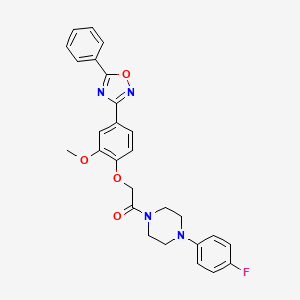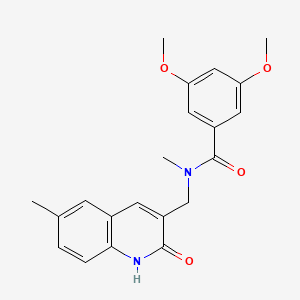
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HQNO is a nitroaromatic compound that has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to inhibit the activity of the bacterial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to induce the expression of bacterial virulence factors, such as biofilm formation and toxin production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to modulate the immune response, leading to increased inflammation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has a number of advantages for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide also has some limitations for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a toxic compound that can be harmful to both humans and the environment, and appropriate safety precautions must be taken when handling N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Direcciones Futuras
There are a number of future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One area of research is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. Another area of research is the investigation of the role of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in bacterial virulence and pathogenesis. Additionally, there is interest in the use of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide as a tool for studying bacterial respiration and metabolism. Finally, there is potential for the development of new antiprotozoal agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multistep process starting from 2-hydroxyquinoline. The synthesis involves the nitration of 2-hydroxyquinoline to form 2-nitroquinoline, which is then reacted with m-toluidine to form N-(m-tolyl)-2-nitroquinoline. The final step involves the reaction of N-(m-tolyl)-2-nitroquinoline with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its unique properties. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to exhibit antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-4-9-20(12-16)26(24(29)18-8-5-10-21(14-18)27(30)31)15-19-13-17-7-2-3-11-22(17)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPIPULVWMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)
